

# A Comprehensive Guide to the Taxonomic Identification of Paulomycin B-Producing Streptomyces Strains

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## Compound of Interest

Compound Name: *Paulomycin B*

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This technical guide provides an in-depth overview of the modern polyphasic approach to the taxonomic identification of *Streptomyces* strains capable of producing the antibiotic **Paulomycin B**. Integrating classical microbiological techniques with advanced molecular and genomic methods is essential for the accurate classification of these commercially significant microorganisms. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this complex but critical endeavor.

## Introduction to Paulomycin B and its Producers

Paulomycins are a class of glycosylated antibiotics with potent activity against Gram-positive bacteria. **Paulomycin B**, a significant member of this family, is produced by select strains of the genus *Streptomyces*. Accurate taxonomic identification of these producer strains is paramount for several reasons: it ensures reproducibility in fermentation processes, facilitates targeted strain improvement programs, and provides a phylogenetic framework for discovering novel, related bioactive compounds. The known producers of paulomycins include *Streptomyces paulus* NRRL 8115, *Streptomyces* sp. YN86, and *Streptomyces albus* J1074.<sup>[1]</sup>  
<sup>[2]</sup>

# The Polyphasic Approach to Streptomyces

## Taxonomy

The classification of Streptomyces species has evolved from a reliance on morphological and biochemical characteristics to a more robust polyphasic approach.<sup>[3][4]</sup> This integrated methodology combines phenotypic, chemotaxonomic, and genotypic data to provide a comprehensive and reliable identification.

Core Components of Polyphasic Taxonomy:

- **Phenotypic Characterization:** Includes morphological (colony features, spore morphology) and physiological/biochemical (carbon source utilization, enzyme production) analyses.
- **Chemotaxonomic Analysis:** Involves the characterization of cellular components such as fatty acids, menaquinones, and polar lipids.
- **Genotypic Analysis:** Employs molecular techniques like 16S rRNA gene sequencing, Multi-Locus Sequence Analysis (MLSA), and whole-genome-based methods such as digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI).

## Data Presentation: Comparative Characteristics of Paulomycin B-Producing Strains

A direct comparative analysis of the key taxonomic characteristics of the known **Paulomycin B**-producing strains is crucial for their differentiation. The following tables summarize the available data from the literature. Note: Comprehensive and directly comparative datasets for all three strains are not available in single publications; this information has been compiled from various sources.

Table 1: Morphological and Cultural Characteristics

Characteristic	<b><i>Streptomyces paulus</i> NRRL 8115</b>	<b><i>Streptomyces albus</i> J1074</b>	<b><i>Streptomyces</i> sp. YN86</b>
Aerial Mycelium Color	White to grayish	White	Data not available
Substrate Mycelium Color	Yellowish-brown	Colorless to pale yellow	Data not available
Spore Chain Morphology	Rectiflexibiles (straight to flexuous)	Data not available	Data not available
Spore Surface	Smooth	Data not available	Data not available
Melanin Production	Negative	Negative	Data not available
Soluble Pigment	None	None	Data not available

Table 2: Physiological and Biochemical Characteristics

Test	Streptomyces paulus NRRL 8115	Streptomyces albus J1074	Streptomyces sp. YN86
Carbon Source Utilization			
D-Glucose	+	+ <a href="#">[5]</a>	Data not available
L-Arabinose	+	Data not available	Data not available
D-Xylose	+	+ <a href="#">[5]</a>	Data not available
D-Fructose	+	+ <a href="#">[5]</a>	Data not available
D-Mannitol	+	+ <a href="#">[5]</a>	Data not available
Sucrose	+	-	Data not available
Raffinose	-	Data not available	Data not available
Enzyme Activity			
Starch Hydrolysis	+	Data not available	Data not available
Gelatin Liquefaction	+	Data not available	Data not available
Casein Hydrolysis	+	+ <a href="#">[6]</a>	Data not available
Nitrate Reduction	+	+ <a href="#">[6]</a>	Data not available
Growth Conditions			
Optimal Temperature	28-30°C	28-30°C	Data not available
Optimal pH	7.0	7.0	Data not available

Note: "+" indicates a positive result, "-" indicates a negative result. Data for *S. paulus* is based on general characteristics of the species, and specific data for the NRRL 8115 strain may vary. Data for *S. sp. YN86* is largely unavailable in the public domain.

Table 3: Chemotaxonomic Characteristics

Marker	<i>Streptomyces paulus</i>	<i>Streptomyces albus</i>	<i>Streptomyces</i> sp. YN86
Diaminopimelic Acid (DAP)	LL-DAP	LL-DAP	Presumed LL-DAP
Major Menaquinones	MK-9(H6), MK-9(H8)	MK-9(H6), MK-9(H8)	Data not available
Fatty Acid Profile	Predominantly branched-chain (iso- and anteiso-)	Predominantly branched-chain (iso- and anteiso-)	Data not available
Polar Lipids	Phosphatidylethanolamine (PE), Diphosphatidylglycerol (DPG)	Phosphatidylethanolamine (PE), Diphosphatidylglycerol (DPG)	Data not available

Note: Data is based on general characteristics of the respective species.

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the taxonomic identification of *Streptomyces* strains.

### Genomic DNA Extraction from *Streptomyces*

High-quality genomic DNA is a prerequisite for all molecular taxonomic methods.

Materials:

- *Streptomyces* culture (liquid or solid)
- Lysis Buffer (0.3 M sucrose, 25 mM EDTA, 25 mM Tris-HCl pH 7.5)
- Lysozyme (10 mg/mL)
- Achromopeptidase (5 mg/mL)
- Proteinase K (20 mg/mL)

- 10% SDS
- 5 M NaCl
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Protocol:

- Harvest *Streptomyces* mycelia from a 3-5 day old liquid culture (e.g., Tryptic Soy Broth) by centrifugation or scrape from solid media.
- Wash the cell pellet twice with a sterile saline solution (0.9% NaCl).
- Resuspend the pellet in 10 mL of Lysis Buffer containing RNase A (to a final concentration of 100 µg/mL).
- Add lysozyme and achromopeptidase to the cell suspension and incubate at 37°C for 30-60 minutes with gentle shaking.
- Add Proteinase K and 10% SDS and incubate at 55°C for 1-2 hours until the solution becomes clear.
- Add 5 M NaCl and mix gently by inversion.
- Perform a two-step extraction: first with an equal volume of phenol:chloroform:isoamyl alcohol, followed by an extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes to separate the phases and carefully transfer the upper aqueous phase to a new tube.

- Precipitate the DNA by adding 0.6 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod or pellet by centrifugation at 12,000 x g for 15 minutes.
- Wash the DNA pellet with 70% ice-cold ethanol and air-dry briefly.
- Resuspend the DNA in an appropriate volume of TE buffer. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

## Multi-Locus Sequence Analysis (MLSA)

MLSA provides higher phylogenetic resolution than 16S rRNA gene sequencing alone for *Streptomyces*. The recommended housekeeping genes for *Streptomyces* are *atpD*, *gyrB*, *recA*, *rpoB*, and *trpB*.

a. PCR Amplification:

Table 4: Primers for Housekeeping Genes in *Streptomyces*

Gene	Primer Name	Sequence (5' - 3')
atpD	atpD-F	AAG TTC GGC AAG AAG ACC ATC
atpD-R	GTT GTC GGT GAT GTC GAT GTC	
gyrB	gyrB-F	GAG GTC GTC TTC GAC TAC GAC
gyrB-R	GTC GAT GTC GAC GTC GAT GTC	
recA	recA-F	GAC GAG TTC GGC TAC GAG GAG
recA-R	GTC GAG GAT GTC GAT GTC GAG	
rpoB	rpoB-F	GAG GTC TTC GAC TTC GGC TAC
rpoB-R	GTC GAT GTC GAC GTC GAT GTC	
trpB	trpB-F	GAG GTC GTC TTC GAC GAC TAC
trpB-R	GTC GAT GTC GAC GTC GAT GTC	

PCR Reaction Mix (50 µL):

- 5 µL 10x PCR Buffer
- 1 µL dNTPs (10 mM each)
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)



- 0.5  $\mu$ L Taq DNA Polymerase (5 U/ $\mu$ L)
- 1  $\mu$ L Genomic DNA (50-100 ng)
- 40.5  $\mu$ L Nuclease-free water

PCR Cycling Conditions:

- Initial Denaturation: 95°C for 5 minutes
- 30 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 58-62°C for 30 seconds (optimize for each primer pair)
  - Extension: 72°C for 1 minute
- Final Extension: 72°C for 10 minutes
- Hold: 4°C

b. Sequencing and Phylogenetic Analysis:

- Purify the PCR products and send for Sanger sequencing.
- Assemble and edit the forward and reverse sequences for each gene.
- Align the sequences of each gene individually using software like MEGA or ClustalW.
- Concatenate the aligned sequences of all five genes for each strain.
- Construct a phylogenetic tree from the concatenated alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference in software like MEGA or PAUP\*.
- Assess the statistical support for the tree topology using bootstrap analysis (for Neighbor-Joining and Maximum Likelihood) or posterior probabilities (for Bayesian inference).

## Digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI)

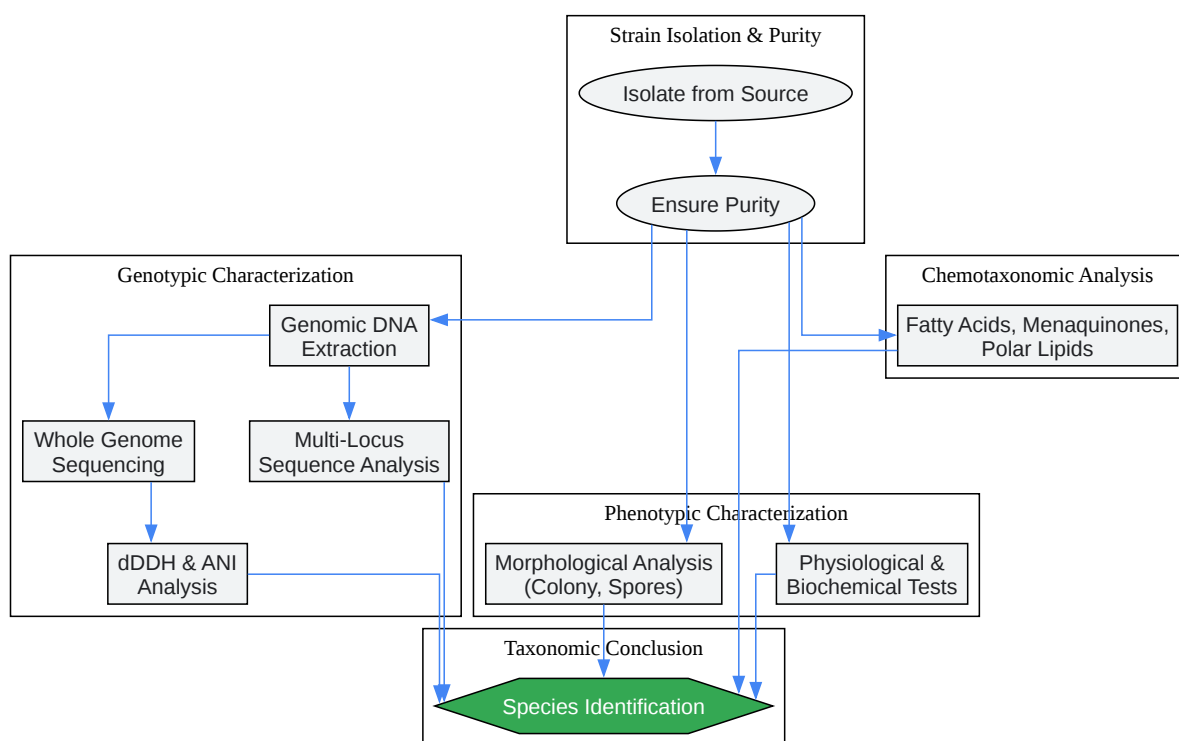
These in-silico methods compare whole-genome sequences to determine the degree of similarity between strains.

Protocol:

- Obtain high-quality whole-genome sequences of the query strain and reference *Streptomyces* strains.
- Use online tools or standalone software for dDDH and ANI calculations. A commonly used tool is the Genome-to-Genome Distance Calculator (GGDC) for dDDH and various ANI calculators such as JSpeciesWS or OrthoANIu.
- dDDH Analysis:
  - Upload the genome sequences to the GGDC server.
  - The server provides a dDDH value and a confidence interval.
  - Interpretation: A dDDH value of 70% or higher is the recommended threshold for assigning two strains to the same species.
- ANI Analysis:
  - Upload the genome sequences to an ANI calculator.
  - The tool calculates the average nucleotide identity between the two genomes.
  - Interpretation: An ANI value of 95-96% or higher is generally considered the threshold for species delineation.

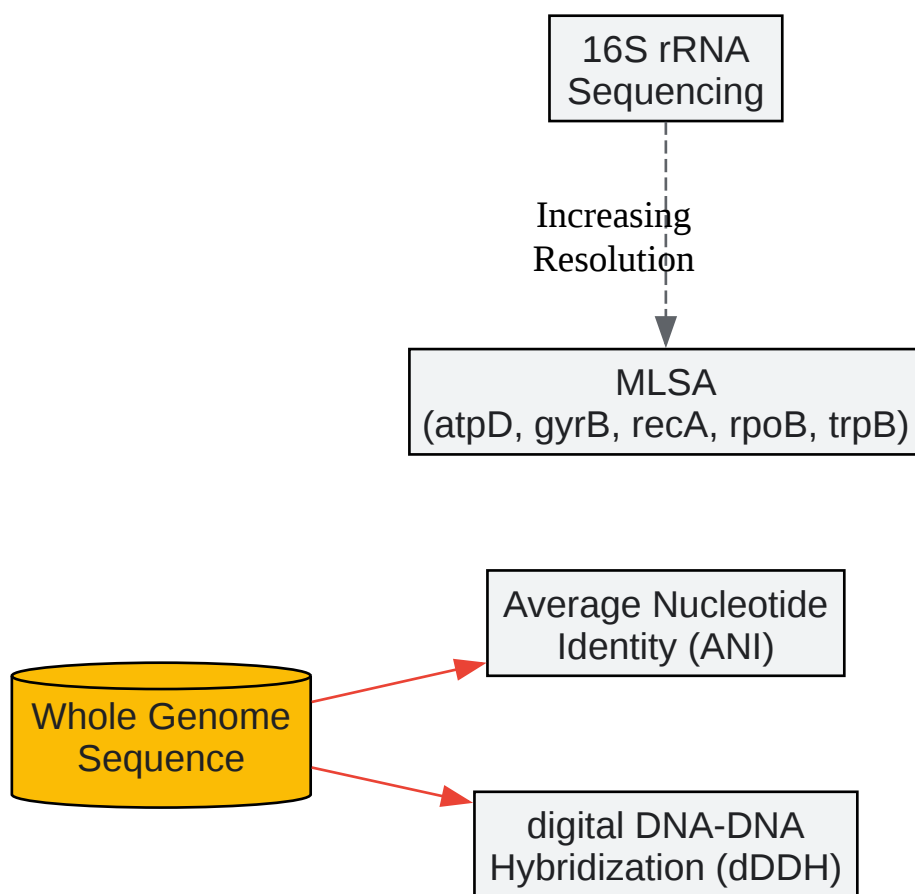
## Visualizing Taxonomic Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships in taxonomic identification.



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Caption: Workflow for the polyphasic taxonomic identification of *Streptomyces* strains.



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